4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 g/mol . This compound features a bromine atom, a thiophene ring, and a pyrazole ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Thiophene Group: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the pyrazole ring can be reduced to form corresponding hydrazines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used under mild conditions.
Major Products
The major products formed from these reactions include substituted pyrazoles, thiophene derivatives, and various coupled products, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(furan-3-ylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-(thiophen-3-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various chemical transformations and applications .
Properties
Molecular Formula |
C8H8BrN3S |
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Molecular Weight |
258.14 g/mol |
IUPAC Name |
4-bromo-1-(thiophen-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h1-2,4-5H,3H2,(H2,10,11) |
InChI Key |
CKQWOWXJEBCEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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